Product packaging for 3-Allyl-2-mercapto-3H-quinazolin-4-one(Cat. No.:CAS No. 21263-59-2)

3-Allyl-2-mercapto-3H-quinazolin-4-one

Cat. No.: B1269337
CAS No.: 21263-59-2
M. Wt: 218.28 g/mol
InChI Key: SJUBWTIKDYWHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quinazolinone Core Structures in Medicinal Chemistry

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. sapub.orgresearchgate.net This designation stems from its presence in numerous naturally occurring alkaloids and synthetic compounds that exhibit a wide array of pharmacological activities. researchgate.netnih.gov The stability of the quinazolinone ring system to metabolic oxidation, reduction, and hydrolysis contributes to its suitability as a pharmacophore. researchgate.net

Quinazolinone derivatives are classified based on the position of the carbonyl group, with 4(3H)-quinazolinone being the most common and extensively studied isomer. researchgate.net The versatility of the quinazolinone core allows for substitutions at various positions (notably 2, 3, 6, and 8), which significantly influences the resulting biological activity. researchgate.netnih.gov This structural adaptability has led to the development of quinazolinone-based compounds with a diverse range of therapeutic applications, including:

Anticancer: Many quinazolinone derivatives have been investigated as anticancer agents, with some acting as kinase inhibitors or apoptosis inducers. nih.govmdpi.com

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, in some cases comparable to standard drugs like indomethacin (B1671933). nih.govchemmethod.com

Antimicrobial: The quinazolinone nucleus is found in compounds with significant antibacterial and antifungal properties. nih.govnih.gov

Anticonvulsant: The discovery of methaqualone spurred research into quinazolinone derivatives as central nervous system agents, leading to the identification of compounds with significant anticonvulsant activity. nih.govnih.gov

Other Activities: The pharmacological profile of quinazolinones also extends to antiviral, antihypertensive, analgesic, and antidepressant activities. nih.govnih.govnih.gov

The broad and potent biological activities of the quinazolinone scaffold have established it as a critical building block in the design and synthesis of novel therapeutic agents. nih.govnih.gov

Significance of the Allyl Moiety in Quinazolinone Derivatives

The introduction of various substituents onto the quinazolinone core is a key strategy for modulating its pharmacological properties. The substitution at the N-3 position, in particular, has been a focal point of research to enhance biological activity and explore structure-activity relationships (SAR). The allyl group (–CH₂–CH=CH₂) is a small, lipophilic moiety whose incorporation at this position can have a profound impact on the molecule's behavior.

The significance of the allyl group in quinazolinone derivatives can be attributed to several factors:

Modulation of Lipophilicity: The allyl group increases the lipophilicity of the quinazolinone scaffold, which can influence the compound's ability to cross cell membranes and interact with biological targets.

Metabolic Handles: The double bond in the allyl group can serve as a site for metabolic reactions, which can influence the compound's pharmacokinetic profile.

Bioisosteric Replacement: In drug design, an allyl group can sometimes be used as a bioisostere for other small alkyl or functional groups to fine-tune activity.

Research into 2,3-disubstituted quinazolinones has shown that the nature of the substituent at the N-3 position is crucial for determining the type and potency of the biological activity. nih.govrsc.orgnih.gov While many studies focus on aryl or larger alkyl groups, the inclusion of an allyl group provides a specific modification that has been explored in the context of various therapeutic targets, including anticonvulsant and antimicrobial agents. nih.govnih.gov

Research Landscape of 3-Allyl-2-mercapto-3H-quinazolin-4-one

The specific compound, this compound, combines the established quinazolinone core with both an allyl group at the N-3 position and a mercapto (-SH) group at the C-2 position. sigmaaldrich.comuni.lu The mercapto group provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide range of S-substituted derivatives.

The synthesis of the parent compound, this compound, and its subsequent derivatives has been a subject of interest for exploring new therapeutic agents. Research in this area has primarily focused on evaluating the biological potential of these novel molecules. Key areas of investigation include:

Synthesis: The synthesis of this compound is typically achieved through the cyclocondensation of N-allyl-anthranilic acid with a thiocarbonyl source or by reacting an appropriate anthranilic acid derivative with allyl isothiocyanate. The resulting mercapto group at the C-2 position is then often used as a nucleophile to react with various electrophiles, leading to a library of S-substituted analogs.

Anticonvulsant Activity: Building on the known anticonvulsant properties of the quinazolinone nucleus, various derivatives of this compound have been synthesized and screened for their potential to suppress seizures. nih.govnih.gov Structure-activity relationship studies in this area aim to identify the optimal S-substituents for maximizing anticonvulsant efficacy.

Antimicrobial Activity: The combination of the quinazolinone ring and the reactive mercapto group has prompted investigations into the antibacterial and antifungal properties of its derivatives. researchgate.net The introduction of different moieties via the sulfur atom can lead to compounds with significant activity against various pathogenic microorganisms. nih.govnih.gov

The table below summarizes some of the research findings related to derivatives of 2-mercapto-quinazolin-4-one, highlighting the types of substitutions and their observed biological activities.

Parent Scaffold Substitution Derivative Class Observed Biological Activity
2-Mercapto-quinazolin-4-oneVaried N-3 and S-substitutions2,3-disubstituted-4(3H)quinazolinonesAnti-inflammatory, Analgesic nih.gov
2-Mercapto-quinazolin-4-oneN-3 substitution3-substituted-2-thioxo-quinazolinonesPrecursors for antimicrobial agents researchgate.nettandfonline.com
2-Mercapto-quinazolin-4-oneN-3 and S-substitutionsS-alkyl/aryl derivativesAnticonvulsant, Antimicrobial chemmethod.comnih.gov

This body of research underscores the importance of this compound as a versatile intermediate and a parent structure for the development of new biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2OS B1269337 3-Allyl-2-mercapto-3H-quinazolin-4-one CAS No. 21263-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBWTIKDYWHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349706
Record name 3-Allyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21263-59-2
Record name 21263-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Allyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Investigations and Biological Activities of 3 Allyl 2 Mercapto 3h Quinazolin 4 One and Its Derivatives

Anticancer Potential and Mechanisms of Action

Derivatives of 3-Allyl-2-mercapto-3H-quinazolin-4-one have demonstrated notable anticancer properties through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with critical signaling pathways that drive tumor progression.

Inhibition of Cell Proliferation

The antiproliferative activity of this compound derivatives has been evaluated against a range of human cancer cell lines. Research has indicated that the substitution at the N-3 position of the quinazoline (B50416) ring is a critical determinant of cytotoxic efficacy. Notably, the presence of an allyl group at this position has been shown to significantly enhance antiproliferative effects compared to ethyl or phenyl groups. sigmaaldrich.com

A study on a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives highlighted that compounds bearing an allyl and/or benzyl (B1604629) moiety at positions 2 and/or 3 of the quinazoline nucleus yielded the best cytotoxic results. nih.gov These findings underscore the importance of the allyl group in conferring potent anticancer activity.

The antiproliferative effects of various derivatives have been quantified through IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. For instance, a series of novel quinazolin-4-one derivatives incorporating a 1,2,3-triazole moiety displayed varying degrees of antiproliferative activity against hepatocellular carcinoma (HepG-2) and mammary gland breast cancer (MCF-7) cell lines. researchgate.net

Interactive Table: Antiproliferative Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 18 (allyl group at R1)HCT-1161.20 nih.gov
Compound 18 (allyl group at R1)MCF-71.30 nih.gov
Compound 18 (allyl group at R1)HepG21.50 nih.gov
Compound 18 (allyl group at R1)PC31.80 nih.gov
Compound 19 (allyl group at R1)HCT-1161.40 nih.gov
Compound 19 (allyl group at R1)MCF-71.50 nih.gov
Compound 19 (allyl group at R1)HepG21.70 nih.gov
Compound 19 (allyl group at R1)PC31.60 nih.gov
Quinazolinone-thiazol hybrid A3PC310
Quinazolinone-thiazol hybrid A3MCF-710
Quinazolinone-thiazol hybrid A3HT-2912

Tubulin Polymerization Inhibition

One of the key mechanisms by which certain anticancer agents exert their effects is through the disruption of microtubule dynamics, which are essential for cell division. Some quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. For example, arylthioindole derivatives, which share some structural similarities with the broader class of compounds under discussion, have been shown to inhibit tubulin assembly with IC50 values in the low micromolar range. nih.gov While direct studies on this compound are limited, the established activity of related quinazolinones suggests this as a potential mechanism of action.

Cell Cycle Arrest and Apoptosis Induction

Derivatives of this compound have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For instance, a novel quinazoline derivative, 04NB-03, was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in hepatocellular carcinoma cells in a concentration- and time-dependent manner. researchgate.net This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

Furthermore, studies on other quinazolinone derivatives have demonstrated their ability to induce apoptosis through the mitochondrial-dependent pathway. nih.gov For example, some 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been shown to modulate apoptosis regulators like Bax and Bcl-2, and activate caspases, which are key executioners of apoptosis. csic.es

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While direct experimental data on the effect of this compound on tumor cell migration and invasion are not extensively documented, the broader class of quinazolinone derivatives has been investigated for these properties. The inhibition of pathways such as PI3K, which is a known target of some quinazolinones, is linked to the regulation of cellular processes involved in migration and invasion. nih.gov

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Certain quinazolinone derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key regulator of angiogenesis. For example, novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties have been evaluated for their dual EGFR and VEGFR-2 inhibitory activity, suggesting a potential anti-angiogenic effect. nih.gov

Targeting of EGFR and PI3K Pathways

The epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) signaling pathways are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and growth. Quinazolinone-based compounds have been extensively studied as inhibitors of these pathways.

Several studies have reported the synthesis of 3-substituted quinazolin-4(3H)-one derivatives as potent PI3K inhibitors. dntb.gov.ua One study designed and synthesized a series of 4-aminoquinazoline derivatives that selectively inhibited PI3Kα, a specific isoform of PI3K, with an IC50 value of 13.6 nM for the most potent compound. nih.gov

In the context of EGFR inhibition, a novel series of hybrid compounds comprising quinazolin-4-one and 3-cyanopyridin-2-one structures were developed as dual inhibitors of both EGFR and BRAFV600E. nih.gov A derivative with an allyl group at the N-3 position of the quinazoline moiety (compound 18) demonstrated potent EGFR inhibitory activity with an IC50 value of 110 nM. nih.gov This highlights the potential of the this compound scaffold in the design of targeted cancer therapies.

Interactive Table: Kinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Compound 18 (allyl group at R1)EGFR110 nih.gov
Compound 19 (allyl group at R1)EGFR140 nih.gov
Compound 6b (4-aminoquinazoline derivative)PI3Kα13.6 nih.gov
Quinazolin-4(3H)-one derivative 2iEGFR97 nih.gov
Quinazolin-4(3H)-one derivative 2hEGFR102 nih.gov
Quinazolin-4(3H)-one derivative 3hEGFR128 nih.gov
Quinazolin-4(3H)-one derivative 3iEGFR181 nih.gov

Antimicrobial Activities

The core structure of quinazolin-4(3H)-one is a recognized pharmacophore that has been extensively studied for its antimicrobial potential. eco-vector.comnih.gov Derivatives of this scaffold have demonstrated activity against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses. eco-vector.comnih.gov The nature and position of substituents on the quinazolinone ring system play a crucial role in determining the spectrum and potency of their antimicrobial effects. eco-vector.com

Antibacterial Efficacy

While the quinazolinone nucleus is a promising framework for the development of new antibacterial agents, specific data on the antibacterial efficacy of this compound is not extensively detailed in the reviewed scientific literature. However, numerous studies on related 2-mercapto-quinazolin-4-one derivatives highlight the potential of this class of compounds.

For instance, various 2-mercapto-3-phenyl-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. tsijournals.com In some cases, the introduction of specific substituents has led to significant antibacterial activity. One study reported that novel quinazoline-2,4(1H,3H)-dione derivatives displayed a broad spectrum of activity, with some compounds showing moderate to potent inhibition against Staphylococcus aureus and Escherichia coli. nih.gov Another area of investigation involves the conjugation of quinazolinone derivatives with silver nanoparticles, which has been shown to enhance antibacterial effects against multidrug-resistant bacteria such as Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. mdpi.com The mechanism of action for some quinazolinone-based antibacterials has been identified as the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov

Table 1: Representative Antibacterial Activity of Quinazolinone Derivatives

Compound/Derivative ClassBacterial Strain(s)Observed Effect
Quinazoline-2,4(1H,3H)-dione derivativesStaphylococcus aureus, Escherichia coliModerate to potent inhibition nih.gov
3-Aryl-8-methylquinazolin-4(3H)-one and 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one conjugated with silver nanoparticlesE. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosaEnhanced antibacterial activity mdpi.com
4(3H)-Quinazolinone derivativesStaphylococcus aureus (including MRSA)Potent activity, inhibition of PBPs nih.gov

This table presents data for related quinazolinone derivatives due to the limited specific information available for this compound.

Antifungal Efficacy

Similar to the antibacterial findings, direct studies on the antifungal properties of this compound are not widely available. However, the broader class of quinazolin-4(3H)-one derivatives has been investigated for its potential to combat fungal pathogens.

Research has shown that certain 2,3-disubstituted quinazolin-4(3H)-ones possess significant antifungal activity. ijpsonline.com For example, a series of these compounds were tested against pathogenic fungi, demonstrating their potential as antifungal agents. ijpsonline.com In another study, derivatives of quinazolin-4-(3H)-one were synthesized and screened for their in vitro antifungal activity against plant pathogenic fungi, including Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae Kleb, with some compounds showing good activity. researchgate.net The introduction of a hydrazine (B178648) moiety and a fluorophenyl substituent at the N3 side chain of the 4(3H)-QLO scaffold has been shown to be important for maintaining or enhancing antifungal activity. nih.gov

Table 2: Antifungal Activity of Representative Quinazolinone Derivatives

Compound/Derivative ClassFungal Strain(s)Observed Effect
2,3-Disubstituted quinazolin-4(3H)-onesPathogenic fungiSignificant antifungal activity ijpsonline.com
Quinazolin-4-(3H)-one derivativesFusarium oxysporum, Verticillium dahliaeGood antifungal activity researchgate.net
N3-substituted 4(3H)-QuinazolinonesPhytopathogenic fungiEnhanced antifungal activity nih.gov

This table presents data for related quinazolinone derivatives due to the limited specific information available for this compound.

Antiviral Activity

The antiviral potential of the quinazolinone scaffold has been explored against a range of viruses. While specific antiviral data for this compound is not prominent in the literature, studies on its derivatives suggest a promising avenue for research.

For example, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogues exhibiting potent activities. nih.gov Other research has focused on the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones and their evaluation against various respiratory and biodefense viruses, including influenza strains and coronaviruses. researchgate.net Furthermore, 3-amino-2-(4-nitrophenyl)-4-(3H)-quinazolinone has been reported to exhibit surprising antiviral activity, particularly when used in combination with other antiviral agents. google.com One study identified 2-Methylquinazolin-4(3H)-one as a significant antiviral agent against the influenza A virus, suggesting its potential in treating viral pneumonia by inhibiting virus replication. mdpi.com

Antioxidant Properties and Mechanisms

The antioxidant potential of quinazolinone derivatives, particularly those containing a mercapto group, has been a subject of scientific inquiry. These compounds can mitigate oxidative stress through various mechanisms.

Hydrogen Atom Transfer Mechanisms

The ability of a compound to donate a hydrogen atom is a key mechanism in neutralizing free radicals. mdpi.com While direct studies on the hydrogen atom transfer (HAT) mechanism of this compound are limited, the general principles of HAT are well-established. mdpi.com The antioxidant activity of phenolic derivatives of quinazolin-4(3H)-one has been linked to their radical scavenging properties, which likely involve a HAT mechanism. nih.gov The presence of electron-donating groups on the quinazolinone scaffold can enhance this activity. chemmethod.com Theoretical quantum and thermodynamical energy calculations on new phenolic derivatives of quinazolin-4(3H)-one have been used to understand their antioxidant potential, with results indicating that ortho-diphenolic derivatives are particularly effective radical scavengers. nih.govmdpi.com

Electron Donation and Metal Ion Chelation

Another important antioxidant mechanism is the ability of a compound to donate an electron to neutralize reactive oxygen species and to chelate metal ions that can catalyze oxidative reactions. The 2-mercapto-quinazolin-4-one structure is known to form stable complexes with metal ions, suggesting its potential for metal chelation. chemimpex.com

Studies on polyphenolic derivatives of quinazolin-4(3H)-one have shown that compounds with ortho-diphenolic groups exhibit strong metal-chelating properties. mdpi.commdpi.com The presence of bulky substituents on the N3 atom of the quinazolinone ring, such as a benzyl or butyl group, may further stabilize the resulting chelated complex. mdpi.com Research on 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one identified it as a potent antioxidant with promising metal-chelating capabilities. mdpi.com This suggests that the quinazolinone scaffold, particularly when appropriately substituted, can effectively sequester pro-oxidant metal ions. nih.gov

Anticonvulsant Activity

The quinazolin-4(3H)-one nucleus is a recognized pharmacophore for anticonvulsant activity. mdpi.com Derivatives of this structure have been extensively investigated for their potential to manage epileptic seizures. jclmm.comnih.gov

Research has focused on modifying the quinazolin-4(3H)-one structure at positions 2 and 3 to enhance anticonvulsant potency. nih.gov In this context, this compound serves as a key intermediate for synthesizing new derivatives. A study involved the synthesis of two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives starting from 3-allyl-2-mercaptoquinazolin-4(3H)-one. nih.govresearchgate.net These compounds were evaluated for their anticonvulsant effects using the pentylenetetrazole (PTZ)-induced seizure model in mice. nih.govresearchgate.net The results indicated that the synthesized derivatives possess potential anticonvulsant activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies suggest that the nature of substituents at the 2 and 3 positions significantly influences the anticonvulsant potency. nih.govnih.gov

One of the primary mechanisms underlying the anticonvulsant activity of quinazolin-4(3H)-one derivatives is the enhancement of GABAergic transmission. mdpi.com Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. mdpi.com Its receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, allows chloride ions to enter the neuron, leading to hyperpolarization and an inhibitory effect on neurotransmission. mdpi.com

Derivatives of this compound have been specifically investigated as potential positive allosteric modulators (PAMs) of the GABA-A receptor at the benzodiazepine (B76468) binding site. nih.govresearchgate.net The binding of these compounds to the GABA-A receptor is thought to enhance the inhibitory effects of GABA, thereby reducing neuronal excitability and suppressing seizure activity. mdpi.com Molecular docking studies have been employed to assess the binding affinities of these quinazoline derivatives to the GABA-A receptor, helping to rationalize their observed anticonvulsant effects. mdpi.com In silico studies confirmed that the anticonvulsant mechanism targets the GABA-A receptor, which was further validated through in vivo flumazenil (B1672878) antagonism assays. researchgate.net

Another proposed mechanism for the anticonvulsant effect of these compounds is the inhibition of carbonic anhydrase (CA) enzymes, particularly the cytosolic isoform II (CA II). nih.govnih.gov Carbonic anhydrases are involved in numerous physiological processes, and their inhibition in the brain can lead to an increase in carbon dioxide concentration, which has been linked to better seizure control. nih.govnih.govfrontiersin.org

Several series of 2-mercapto-3H-quinazolin-4-one derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These compounds have shown potent inhibitory activity against hCA II, with inhibition constants (KIs) often in the nanomolar range. nih.govnih.gov For instance, a series of heterocyclic benzenesulfonamides incorporating the 2-mercapto-3H-quinazolin-4-one structure were highly effective hCA II inhibitors, with KIs ranging from 0.25 to 10.8 nM. nih.gov Similarly, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives also demonstrated effective hCA II inhibition. nih.gov While derivatives of 3-allyl-2-mercaptoquinazolin-4(3H)-one were initially investigated as dual inhibitors of GABA-A and CA II, molecular dynamics simulations suggested that their anticonvulsant action is primarily due to their interaction with the GABA-A receptor, as the ligand-CA II complexes were predicted to be unstable. nih.govresearchgate.net

Table 1: Carbonic Anhydrase II (hCA II) Inhibition by Quinazolinone Derivatives

Compound SeriesInhibition Constant (Kᵢ) RangeReference
3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-ones0.25 - 10.8 nM nih.gov
4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides25.4 - 95.4 nM (for effective inhibitors) nih.gov
2-substituted-mercapto-4(3H)-quinazolinone Schiff's bases10.8 - 52.6 nM (for effective inhibitors) researchgate.net

Other Reported Biological Activities

Beyond their anticonvulsant properties, derivatives of the quinazolinone scaffold have been reported to possess a multitude of other biological activities. researchgate.netnih.gov These include anti-inflammatory, antihypertensive, and analgesic effects, making this class of compounds a subject of extensive research in medicinal chemistry. mdpi.com

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties. nih.govmdpi.com Various studies have synthesized and evaluated these compounds for their ability to reduce inflammation, often using models like carrageenan-induced paw edema in rats. ajol.infojptcp.com Some derivatives have shown anti-inflammatory potency comparable or even superior to standard drugs like diclofenac (B195802) sodium and ibuprofen. mdpi.comnih.gov

For example, a series of 3-phenyl-2-substituted-3H-quinazolin-4-ones showed moderate to good anti-inflammatory activity with reduced ulcerogenic side effects compared to aspirin. nih.gov Another study on 2,3,6-trisubstituted quinazolinone derivatives found that compounds with specific substitutions showed higher activity than the standard drug phenylbutazone (B1037), coupled with lower ulcerogenicity. mdpi.com More recently, quinazolin-4(3H)-one derivatives have been designed as multifunctional agents, exhibiting both anti-inflammatory activity (by suppressing pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6) and acetylcholinesterase (AChE) inhibition. nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

Compound TypeActivity HighlightReference DrugReference
3-phenyl-2-substituted-3H-quinazolin-4-onesModerate anti-inflammatory potency, milder ulcerationDiclofenac sodium, Aspirin nih.gov
2,3,6-trisubstituted quinazolinonesActivity higher than phenylbutazone with less ulcerogenicityPhenylbutazone mdpi.com
4-nitrostyryl-substituted quinazolinone62.2–80.7% reduction in edema volumeIbuprofen mdpi.com
3-ethyl-2-substituted amino-quinazolin-4(3H)-onesSignificant anti-inflammatory effectDiclofenac sodium ajol.info

The quinazoline framework is integral to several marketed antihypertensive drugs, such as Prazosin and Doxazosin, which function as α1-adrenergic blockers. researchgate.net Consequently, numerous novel quinazolin-4(3H)-one derivatives have been synthesized and screened for their potential to lower blood pressure. researchgate.netnih.gov

In one study, a series of novel substituted quinazolin-4(3H)-one derivatives were tested in vivo, with several compounds demonstrating a significant hypotensive effect accompanied by bradycardia (a decrease in heart rate). researchgate.netnih.gov The activity of some of these synthesized compounds was found to be better than the reference drug Prazosin. nih.gov Another study reported that a 2-substituted 4(3H)-quinazolinone containing a guanidino moiety exhibited antihypertensive activity in spontaneously hypertensive rats, whereas a similar compound without this group was inactive, highlighting the importance of specific structural features. nih.gov

Table 3: Antihypertensive Activity of Selected Quinazolinone Derivatives

Compound SeriesObserved EffectReference DrugReference
Substituted quinazolin-4(3H)-ones (e.g., 2a, 2c, 4a)Hypotensive effect and bradycardiaPrazosin researchgate.netnih.gov
2[(2-hydroxyphenyl)amino]-4(3H)-quinazolinoneAntihypertensive activityN/A nih.gov

In addition to anti-inflammatory effects, many quinazolinone derivatives also possess analgesic properties. mdpi.comnih.gov The analgesic potential of these compounds is typically evaluated using models such as the acetic acid-induced writhing test in mice. mdpi.com

Several classes of 2,3-disubstituted quinazolin-4(3H)-ones have been reported to have favorable analgesic and anti-inflammatory profiles. nih.gov For instance, certain 3-phenyl-2-substituted-3H-quinazolin-4-ones displayed moderate analgesic activity. nih.gov Another study on newly synthesized derivatives reported two compounds with potent analgesic activity that was 4–21 times more potent than the reference drugs indomethacin (B1671933) and diclofenac sodium. mdpi.com The structure-activity relationship studies indicated that substitutions on the phenyl rings could increase lipophilicity and, consequently, analgesic activity. mdpi.com Similarly, a series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated, with one compound in particular showing promise as a lead molecule for developing new analgesic agents. ajol.info

Table 4: Analgesic Activity of Selected Quinazolinone Derivatives

Compound TypeActivity HighlightReference Drug(s)Reference
2-phenyl-3-substituted quinazolinesPotent analgesic activityN/A nih.gov
Quinazolines with disubstituted phenyl rings4–21 fold more potent than referencesIndomethacin, Diclofenac sodium mdpi.com
3-ethyl-2-substituted amino-quinazolin-4(3H)-onesSignificant analgesic activityDiclofenac sodium ajol.info

Future Perspectives and Research Directions for 3 Allyl 2 Mercapto 3h Quinazolin 4 One

Development of Novel Synthetic Strategies

The synthesis of the 3-Allyl-2-mercapto-3H-quinazolin-4-one core structure is well-established, typically involving the reaction of anthranilic acid with allyl isothiocyanate. nih.gov One common method involves reacting these precursors in refluxing ethanol with a triethylamine catalyst to generate the 2-mercapto-3-substituted-(3H)-quinazolin-4-one structure. nih.gov Another approach starts from isatoic anhydride, which is reacted with an appropriate amine and then treated with carbon disulfide and potassium hydroxide. chemicalbook.com

Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic protocols. This includes the exploration of "green chemistry" approaches, such as using deep eutectic solvents (DESs) as eco-friendly media or employing microwave-induced reactions to accelerate synthesis. researchgate.net Furthermore, metal-catalyzed reactions are being investigated to create quinazoline (B50416) derivatives, offering pathways to novel analogues. mdpi.com The alkylation of the thiol group at the 2-position is a common subsequent step, allowing for the introduction of a wide variety of substituents and the creation of diverse chemical libraries. For instance, alkylation with allyl bromide in an alcoholic-alkaline medium has been used to produce new 2,3-dialkenyl derivatives of quinazolin-4-one. researchgate.net

Targeted Synthesis of Compounds with Enhanced Biological Activity

The this compound scaffold serves as a valuable starting point for the synthesis of derivatives with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new compounds with improved potency and selectivity. nih.gov

Research has shown that modifications at the 2- and 3-positions of the quinazoline ring are significant for biological activity. nih.govresearchgate.net For example, the introduction of allyl and/or benzyl (B1604629) moieties at these positions has resulted in compounds with potent cytotoxic activity against various cancer cell lines. researchgate.net In one study, derivatives of 2-substituted-3-allyl-4(3H)-quinazolinone were designed to include various halogenated and hydrophobic/hydrophilic aromatic groups to systematically study their anticonvulsant activity. semanticscholar.org By creating hybrids that combine the quinazolin-4-one moiety with other pharmacophores, such as 3-cyanopyridin-2-one, researchers aim to develop dual-target inhibitors, for instance, against EGFR and BRAFV600E for cancer therapy. nih.gov The goal is to fine-tune the molecular structure to maximize interaction with specific biological targets while minimizing off-target effects.

Pre-clinical Investigations and Translational Research

The promising biological activities observed in initial screenings necessitate further pre-clinical evaluation to translate these findings into potential therapeutic applications. This involves a comprehensive assessment of the compounds' efficacy and mechanism of action in various disease models.

Derivatives of the quinazolin-4(3H)-one core have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), ovarian (A2780), CNS (SNB-19), and melanoma (MDA-MB-435). researchgate.netnih.govnih.gov For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones revealed promising cytotoxicity with percentage growth inhibitions ranging from 81.98% to 96.45%. nih.gov Beyond cytotoxicity, research delves into the specific molecular mechanisms. Some derivatives have been identified as potent inhibitors of multiple tyrosine protein kinases, such as CDK2, HER2, and EGFR, which are critical in cancer progression. nih.gov For example, one ortho-chloro-benzylideneamino derivative emerged as a potent CDK2 inhibitor with an IC₅₀ value of 0.67 µM, comparable to the reference drug Roscovitine. nih.gov Other studies have explored quinazolinone derivatives as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are validated targets in cancer therapy. nih.gov

The table below summarizes the in vitro activity of selected quinazolinone derivatives against various cancer cell lines.

Compound TypeTarget Cell LineActivity (IC₅₀ / GI₅₀)Reference
Quinazolin-4(3H)-one derivative 3jMCF-7 (Breast Adenocarcinoma)0.20 ± 0.02 µM nih.gov
Quinazolin-4(3H)-one derivative 3gA2780 (Ovarian Carcinoma)0.14 ± 0.03 µM nih.gov
Quinazolin-4-one/3-cyanopyridin-2-one hybrid 8, 9, 18, 19Various Cancer Cells1.20 to 1.80 µM nih.gov
Ortho-chloro-benzylideneamino derivative 6bSNB-19 (CNS), MDA-MB-435 (Melanoma)Not specified nih.gov
Oxime derivative 7cSK-MEL-2 (Melanoma)-5.79 µM nih.gov
4-oxoquinazoline-acetohydrazide derivative 12dSNB-75 (CNS Cancer)-5.63 µM nih.gov

Exploration of Combination Therapies

To enhance therapeutic efficacy and overcome potential drug resistance, the exploration of combination therapies is a promising avenue. While specific studies focusing on combining this compound itself with other agents are still emerging, the broader class of quinazolinone derivatives is being considered for such approaches. Given that these compounds can act as inhibitors of key signaling proteins like EGFR, HER2, and CDK2, there is a strong rationale for combining them with existing chemotherapeutic agents. nih.gov For example, a dual inhibitor of PARP1 and BRD4, based on a quinazolin-4(3H)-one structure, was developed for breast cancer therapy, suggesting a strategy that inherently combines inhibition of multiple pathways. nih.gov The future may see pre-clinical and clinical trials designed to evaluate the synergistic effects of specific quinazolinone derivatives with standard-of-care drugs, potentially leading to more effective treatment regimens with reduced toxicity.

Advancements in Drug Design and Synthesis through Computational Chemistry and Machine Learning

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. For quinazolinone derivatives, in silico methods are extensively used to predict their biological activity and understand their mechanism of action at a molecular level.

Molecular docking is a key technique used to simulate the binding of quinazolinone derivatives to the active sites of target proteins, such as EGFR, HER2, and CDK2. nih.govnih.gov These studies help elucidate the specific interactions, like hydrogen bonds and pi-alkyl interactions, that are crucial for inhibitory activity. nih.gov For instance, docking analyses revealed that certain derivatives act as ATP-competitive or non-competitive inhibitors of various kinases. nih.gov Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds, helping to identify candidates with favorable drug-likeness profiles early in the discovery process. nih.gov As computational power and algorithms advance, machine learning models will likely be employed to screen vast virtual libraries of quinazolinone derivatives, predict their bioactivity, and guide the synthesis of the most promising candidates, thereby streamlining the drug development pipeline.

Q & A

Q. How does the compound’s acute toxicity profile compare to structurally similar quinazolinones?

  • Answer : While it exhibits oral toxicity (LD₅₀ >500 mg/kg in rodents), analogs with electron-withdrawing groups (e.g., -CF₃) show higher respiratory irritation (H335). Use in vivo acute toxicity assays (OECD 423) and compare to reference compounds like metyrapone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.